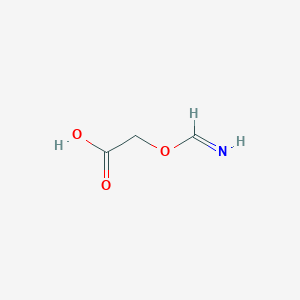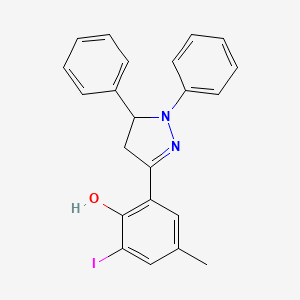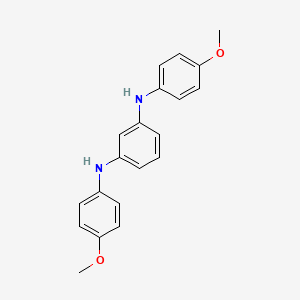![molecular formula C14H18N4O4 B12571544 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine CAS No. 188987-97-5](/img/structure/B12571544.png)
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine is a compound of significant interest in various scientific fields This compound is structurally characterized by the presence of an amino group, a dihydroxyphenyl group, and a histidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine typically involves multi-step organic synthesis. One common method starts with the condensation of 3,4-dihydroxybenzaldehyde with an amino acid derivative, followed by a series of protection and deprotection steps to introduce the histidine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to various derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and as a precursor for other bioactive compounds.
Mécanisme D'action
The mechanism of action of 3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The dihydroxyphenyl group is crucial for its binding affinity and specificity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (DOPA): A precursor to dopamine, with similar structural features.
3-(1-((3,4-Dihydroxyphenethyl)amino)ethylidene)-chroman-2,4-dione: A coumarin derivative with potential antitumor activity.
Uniqueness
3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine is unique due to its combination of an amino group, dihydroxyphenyl group, and histidine moiety. This structural arrangement imparts distinct biochemical properties and potential therapeutic applications .
Propriétés
Numéro CAS |
188987-97-5 |
|---|---|
Formule moléculaire |
C14H18N4O4 |
Poids moléculaire |
306.32 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[3-[2-amino-1-(3,4-dihydroxyphenyl)ethyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H18N4O4/c15-5-11(8-1-2-12(19)13(20)3-8)18-7-17-6-9(18)4-10(16)14(21)22/h1-3,6-7,10-11,19-20H,4-5,15-16H2,(H,21,22)/t10-,11?/m0/s1 |
Clé InChI |
QLHKCGDXBFZNTD-VUWPPUDQSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(CN)N2C=NC=C2C[C@@H](C(=O)O)N)O)O |
SMILES canonique |
C1=CC(=C(C=C1C(CN)N2C=NC=C2CC(C(=O)O)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



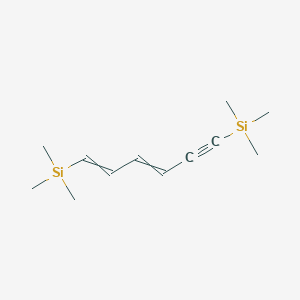
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)
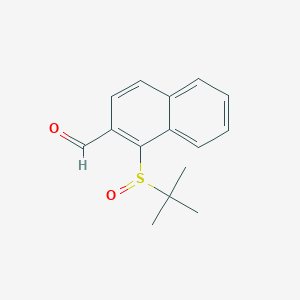

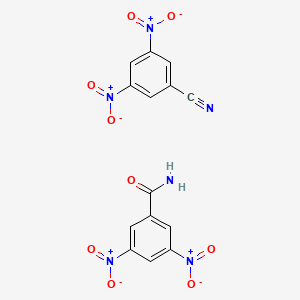
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
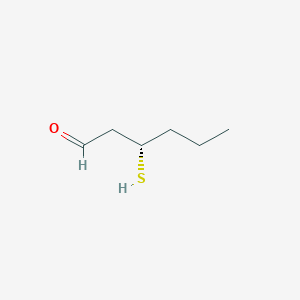
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

